molecular formula C12H12N2S B1501780 6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole CAS No. 885272-24-2

6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole

Cat. No.: B1501780
CAS No.: 885272-24-2
M. Wt: 216.3 g/mol
InChI Key: XFTAWMONOKNQNM-UHFFFAOYSA-N
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Description

6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole is a useful research compound. Its molecular formula is C12H12N2S and its molecular weight is 216.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-(3,6-dihydro-2H-thiopyran-4-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-2-11-8-13-14-12(11)7-10(1)9-3-5-15-6-4-9/h1-3,7-8H,4-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTAWMONOKNQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC=C1C2=CC3=C(C=C2)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696233
Record name 6-(3,6-Dihydro-2H-thiopyran-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-24-2
Record name 6-(3,6-Dihydro-2H-thiopyran-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole
Reactant of Route 2
Reactant of Route 2
6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole
Reactant of Route 3
6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole
Reactant of Route 4
Reactant of Route 4
6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole
Reactant of Route 5
Reactant of Route 5
6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole
Reactant of Route 6
6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole

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